6-Bromo-1,4-naphthalenediol
Overview
Description
6-Bromo-1,4-naphthalenediol is an organic compound with the molecular formula C10H7BrO2. It is a derivative of naphthalene, where bromine and hydroxyl groups are substituted at the 6th and 1st, 4th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1,4-naphthalenediol can be synthesized through several methods. One common approach involves the bromination of 1,4-naphthalenediol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is emphasized to comply with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form 1,4-naphthalenediol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields 1,4-naphthalenediol.
Substitution: Results in various substituted naphthalenediols depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1,4-naphthalenediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-naphthalenediol involves its interaction with various molecular targets. For instance, its bromine and hydroxyl groups can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenediol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,4-naphthalenediol: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
2,6-Naphthalenediol: Hydroxyl groups are at different positions, affecting its chemical behavior and applications.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromonaphthalene-1,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKBDPFLVSKBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1Br)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309985 | |
Record name | 6-Bromo-1,4-naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91270-70-1 | |
Record name | 6-Bromo-1,4-naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91270-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1,4-naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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